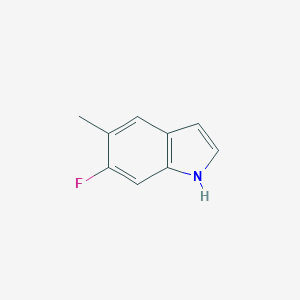

6-fluoro-5-methyl-1H-indole

Beschreibung

Eigenschaften

IUPAC Name |

6-fluoro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLYGQSMHKSQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379127 | |

| Record name | 6-fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-95-0 | |

| Record name | 6-fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-fluoro-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for the heterocyclic compound 6-fluoro-5-methyl-1H-indole. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide primarily presents calculated predictions and outlines general experimental protocols for the determination of these properties, which are broadly applicable to indole derivatives.

Core Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in research and drug development. The data presented below has been compiled from chemical supplier databases and computational predictions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈FN | |

| Molecular Weight | 149.17 g/mol | |

| CAS Number | 162100-95-0 | [1] |

| Appearance | Not specified (likely a solid) | |

| Boiling Point | 272.0 ± 20.0 °C at 760 mmHg | Predicted |

| Density | 1.2 ± 0.1 g/cm³ | Predicted |

| Refractive Index | 1.627 | Predicted |

| Melting Point | Not available | |

| Solubility | Not specified | |

| pKa | Not available |

It is important to note that the boiling point, density, and refractive index are predicted values and should be confirmed through experimental validation.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of indole derivatives like this compound.

Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of the compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Solubility data is essential for designing appropriate formulations and biological assays. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-48 hours).

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

Spectroscopic data provides structural confirmation and information about the chemical environment of the molecule.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

-

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

¹⁹F NMR: Directly observes the fluorine atom, providing information about its chemical environment and coupling to nearby protons.

General Protocol:

-

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the molecular structure.

b) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

General Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For solutions, an appropriate IR-transparent solvent is used.

-

Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.

-

Data Analysis: The absorption bands are assigned to specific functional group vibrations (e.g., N-H stretch, C=C aromatic stretch, C-F stretch). For indole, a characteristic N-H stretching vibration is expected around 3400 cm⁻¹.[2]

c) Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

General Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The molecules are ionized using a suitable technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern can provide structural information.

Visualizations

As no specific signaling pathways involving this compound have been reported in the scientific literature, the following diagram illustrates a general experimental workflow for the physicochemical characterization of a novel indole derivative.

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a novel indole compound.

This document serves as a foundational guide to the physical properties of this compound. It is recommended that the predicted data be experimentally verified for any application requiring precise physical property values. The provided protocols offer a starting point for such experimental work.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 6-fluoro-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 6-fluoro-5-methyl-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide insightful approximations and predictive analysis.

Chemical Structure and Properties

This compound belongs to the indole family, a class of heterocyclic aromatic compounds characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The presence of a fluorine atom at the 6-position and a methyl group at the 5-position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈FN | [1] |

| Molecular Weight | 149.17 g/mol | [1] |

| CAS Number | 162100-95-0 | [1] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Bonding Analysis

While crystallographic data for this compound is not publicly available, the bond lengths and angles can be estimated based on data from closely related, structurally characterized indole derivatives. The following table summarizes typical bond lengths for the indole core and its substituents.

Table 2: Estimated Bond Lengths and Angles

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| Indole Core | |||

| C-N | 1.37 - 1.39 | C-N-C | 107 - 109 |

| C-C (aromatic) | 1.38 - 1.41 | C-C-C (benzene) | 119 - 121 |

| C=C (pyrrole) | 1.36 - 1.38 | C-C-C (pyrrole) | 106 - 108 |

| Substituents | |||

| C-F | ~1.35 | C-C-F | ~118 - 120 |

| C-C (methyl) | ~1.51 | C-C-CH₃ | ~120 - 122 |

Note: These values are approximations based on crystallographic data of other fluorinated indole derivatives and may vary slightly for the specific molecule.

The indole ring system is planar, and the introduction of the fluorine and methyl groups is expected to cause minor distortions in the local geometry. The carbon-fluorine bond is highly polarized and strong, contributing to the molecule's altered electronic and metabolic properties.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 8.0 - 8.2 | br s | - |

| H2 | ~6.9 | m | |

| H3 | ~6.4 | m | |

| H4 | ~7.3 | d | JH-F ≈ 9-10 |

| H7 | ~7.0 | d | JH-F ≈ 6-7 |

| CH₃ | ~2.4 | s | - |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Shift (ppm) |

| C2 | ~123 |

| C3 | ~102 |

| C3a | ~128 |

| C4 | ~109 (d, JC-F ≈ 4-5 Hz) |

| C5 | ~120 |

| C6 | ~158 (d, JC-F ≈ 235-240 Hz) |

| C7 | ~97 (d, JC-F ≈ 25-30 Hz) |

| C7a | ~136 |

| CH₃ | ~16 |

Infrared (IR) Spectroscopy:

-

N-H stretch: A broad peak around 3400-3300 cm⁻¹.

-

C-H stretch (aromatic): Peaks in the range of 3100-3000 cm⁻¹.

-

C-H stretch (methyl): Peaks around 2950-2850 cm⁻¹.

-

C=C stretch (aromatic): Strong absorptions between 1600-1450 cm⁻¹.

-

C-F stretch: A strong, characteristic absorption in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 149. Common fragmentation pathways for indoles involve the loss of HCN and subsequent rearrangements of the aromatic ring.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of substituted indoles is the Fischer Indole Synthesis . The following is a representative protocol for the synthesis of this compound.

Objective: To synthesize this compound from (4-fluoro-3-methylphenyl)hydrazine and a suitable carbonyl compound.

Materials:

-

(4-fluoro-3-methylphenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Protocol:

-

Hydrazone Formation: a. In a round-bottom flask, dissolve (4-fluoro-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. b. Add pyruvic acid (1.1 eq) to the solution. c. Reflux the mixture for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Indolization (Cyclization): a. To the crude hydrazone, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone). b. Heat the mixture to 100-150 °C with stirring for 1-4 hours. The optimal temperature and time should be determined by monitoring the reaction by TLC. c. The reaction mixture will become viscous and may change color upon formation of the indole.

-

Work-up and Purification: a. Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring. b. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. c. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. f. Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). g. Collect the fractions containing the pure product and evaporate the solvent to yield the final compound.

Characterization: The identity and purity of the synthesized this compound should be confirmed by NMR, IR, and MS analysis, and its melting point should be determined.

Below is a diagram illustrating the workflow of the proposed Fischer Indole Synthesis.

Caption: Proposed workflow for the Fischer indole synthesis.

Biological and Pharmaceutical Relevance

Fluorinated indoles are a significant class of compounds in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and improve membrane permeability due to increased lipophilicity. While specific biological data for this compound is scarce, the indole scaffold is a well-known pharmacophore present in numerous approved drugs and clinical candidates targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases. Therefore, this compound represents a promising building block for the synthesis of novel bioactive molecules with potentially improved pharmacokinetic and pharmacodynamic profiles. Further research is warranted to explore its biological activities and potential therapeutic applications.

References

Spectroscopic and Experimental Data for 6-Fluoro-5-methyl-1H-indole: A Technical Overview

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of 6-fluoro-5-methyl-1H-indole. These predictions are derived from the analysis of related fluorinated and methylated indole derivatives and are intended to serve as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.0 - 8.2 | br s | - | N-H |

| ~7.3 - 7.5 | d | ~8.5 - 9.0 | H-4 |

| ~6.8 - 7.0 | d | ~9.5 - 10.0 (³JHF) | H-7 |

| ~7.1 - 7.2 | t | ~2.5 - 3.0 | H-2 |

| ~6.4 - 6.5 | t | ~2.0 - 2.5 | H-3 |

| ~2.3 - 2.4 | s | - | -CH₃ at C-5 |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 (d, ¹JCF) | C-6 |

| ~135 - 137 | C-7a |

| ~125 - 128 (d, ³JCF) | C-4 |

| ~122 - 124 | C-3a |

| ~120 - 122 (d, ²JCF) | C-5 |

| ~105 - 108 (d, ²JCF) | C-7 |

| ~102 - 104 | C-3 |

| ~100 - 102 | C-2 |

| ~18 - 20 | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 - 3300 | N-H stretch |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2950 - 2850 | Aliphatic C-H stretch (-CH₃) |

| ~1620 - 1450 | C=C aromatic ring stretch |

| ~1250 - 1000 | C-F stretch |

| ~850 - 750 | C-H out-of-plane bend |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| ~149 | [M]⁺ (Molecular Ion) |

| ~134 | [M - CH₃]⁺ |

| ~121 | [M - HCN]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be used.

-

Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for initial characterization, which provides detailed fragmentation patterns.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and major fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel or uncharacterized chemical compound like this compound.

Caption: A flowchart illustrating the general process from compound synthesis to structural confirmation using various spectroscopic techniques.

A Technical Guide to the Biological Activity of 6-Fluoro-5-Methyl-1H-Indole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known and potential biological activities of 6-fluoro-5-methyl-1H-indole derivatives. Due to the limited publicly available data on this specific scaffold, this guide synthesizes information from structurally related fluorinated and methylated indole analogs to provide a predictive framework for its therapeutic potential. The strategic placement of both a fluorine atom at the C6-position and a methyl group at the C5-position is anticipated to modulate the parent indole's physicochemical properties, influencing its metabolic stability, lipophilicity, and target binding affinity.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic compounds with a wide array of biological activities.[1] Modifications to the indole ring are a common strategy to optimize pharmacological profiles. The introduction of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic properties of a molecule.[2] Similarly, methylation can influence steric and electronic properties, impacting target selectivity and potency.

This guide focuses on the this compound scaffold, a specific substitution pattern with potential applications in oncology, infectious diseases, and neurology. While direct experimental data for derivatives of this exact core is sparse, this paper will collate and present data from closely related analogs to build a profile of its likely biological activities.

Potential Biological Activities and Quantitative Data

Based on the activities of related fluoroindole and methylindole derivatives, the this compound core is predicted to exhibit anticancer and antimicrobial properties.

Anticancer Activity

Indole derivatives are known to exert anticancer effects by targeting various cellular mechanisms, including the inhibition of tubulin polymerization, protein kinases, and topoisomerases, leading to cell cycle arrest and apoptosis.[3][4] Fluorination has been shown to enhance the anticancer potential of some indole derivatives.[1]

Table 1: Comparative Anticancer Activity (IC₅₀) of Selected Indole Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-based Sulfonylhydrazone (Cpd 3f) | MDA-MB-231 (Breast) | 4.7 | [5] |

| Ursolic Acid-Indole Conjugate (Cpd 5f) | SMMC-7721 (Hepatocarcinoma) | 0.56 | [6] |

| Ursolic Acid-Indole Conjugate (Cpd 5f) | HepG2 (Hepatocarcinoma) | 0.91 | [6] |

| N-tosyl-indole Hydrazone (Cpd 5p) | MDA-MB-231 (Breast) | 12.2 | [7] |

| N-tosyl-indole Hydrazone (Cpd 5g) | MDA-MB-231 (Breast) | 18.1 | [7] |

| 6- and 7-heterocyclyl-1H-indole derivatives | MCF-7 (Breast) | 0.15 - 0.35 | [1] |

Note: The data presented is a compilation from different studies for comparative purposes and may not be directly comparable due to variations in experimental conditions.

Antimicrobial Activity

Halogenated indoles have demonstrated broad-spectrum antimicrobial activity.[8] The position of the fluorine atom on the indole ring is a critical determinant of potency. For example, 5-fluoroindole shows significantly greater activity against Mycobacterium tuberculosis than 6-fluoroindole.[2] Derivatives of the this compound scaffold are therefore interesting candidates for antimicrobial drug discovery.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Fluoroindole Derivatives

| Compound | Microorganism | MIC (µM) | MIC (µg/mL) | Reference |

| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | 4.7 | 0.63 | [1] |

| 4-Fluoroindole | Mycobacterium tuberculosis H37Rv | 18.5 | - | [1] |

| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | 74.0 | - | [1] |

| 7-Fluoroindole | Mycobacterium tuberculosis H37Rv | 148.0 | - | [1] |

| Indole-Triazole Derivative (3d) | MRSA | - | 3.125 | [9] |

| Indole-Thiadiazole Derivative (2h) | MRSA | - | 6.25 | [1] |

Note: Data from various sources are presented for context. MIC values for 6-fluoroindole suggest that while it is active, other isomers may possess greater potency against certain strains.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of indole derivatives.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell viability.[4]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[9][10]

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of 2-fold serial dilutions in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.[9]

-

Inoculum Preparation: Prepare a bacterial or fungal inoculum equivalent to a 0.5 McFarland standard. Dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visual diagrams help clarify complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

PI3K/Akt/mTOR Signaling Pathway

Indole derivatives have been reported to modulate key signaling cascades involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]

Caption: PI3K/Akt/mTOR pathway with potential inhibition points by indole derivatives.

Experimental Workflow for MTT Cytotoxicity Assay

The following flowchart illustrates the key steps in the MTT assay for determining the cytotoxic effects of test compounds.[11]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents an under-explored but promising core for the development of novel therapeutic agents. Based on structure-activity relationships from related compounds, derivatives of this scaffold are likely to possess both anticancer and antimicrobial properties. The presence of the 6-fluoro and 5-methyl groups may confer a unique pharmacological profile, potentially offering advantages in potency, selectivity, or metabolic stability.

Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines and against clinically relevant microbial strains. Mechanistic studies to identify specific molecular targets and signaling pathways will be crucial for advancing promising lead compounds through the drug development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In-vitro and in-silico study to assess anti breast cancer potential of N-tosyl-indole based hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 6-Fluoro-5-methyl-1H-indole: A Technical Guide for Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine and methyl groups to the indole ring can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide explores the potential therapeutic targets of 6-fluoro-5-methyl-1H-indole, a promising heterocyclic motif for the development of novel therapeutic agents. While direct biological data on the parent compound is limited, this document consolidates information on its derivatives and related fluorinated indoles to provide insights into its potential applications in oncology, infectious diseases, and other therapeutic areas.

Anticancer Potential

Derivatives of fluorinated indoles have demonstrated significant promise as anticancer agents by targeting key signaling pathways and cellular processes involved in tumor growth and survival.

Kinase Inhibition

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Several classes of kinase inhibitors have been developed based on the indole scaffold. While specific data for this compound derivatives is emerging, related fluoroindole compounds have shown inhibitory activity against key oncogenic kinases.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. An indole-based analogue has been reported as a potent inhibitor of VEGFR-2, suggesting that derivatives of this compound could be explored for similar activity.

Table 1: Quantitative Data on Kinase Inhibition by a Related Indole Analogue

| Compound | Target | IC50 (nM) |

| Indole Analogue 1 | VEGFR-2 | 95.7 ± 3.2 |

Experimental Protocols:

VEGFR-2 Kinase Assay: A typical in vitro kinase assay to determine the inhibitory activity of a compound against VEGFR-2 would involve the following steps:

-

Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound.

-

Procedure: The kinase, substrate, and test compound are incubated together in a buffer solution. The kinase reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that quantify the amount of ATP remaining in the reaction.

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from a dose-response curve.

Signaling Pathway Diagram:

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Fluorinated indole derivatives have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. The fluorine atom can enhance the antimicrobial properties of the indole scaffold.

Antibacterial Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Studies have shown that simple fluorinated indoles exhibit activity against Mycobacterium tuberculosis. Notably, the position of the fluorine atom on the indole ring significantly influences the potency.

Table 2: Antimycobacterial Activity of Fluoroindoles

| Compound | Target Organism | MIC (µM) |

| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | 4.7 |

| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | 74.0 |

Experimental Protocols:

Resazurin Microtiter Assay (REMA): The Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis is commonly determined using the REMA method.

-

Culture Preparation: A log-phase culture of M. tuberculosis H37Rv is prepared in an appropriate broth medium.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is added to each well containing the test compound.

-

Incubation: The plates are incubated for several days at 37°C.

-

Reading: A resazurin solution is added to each well. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Workflow Diagram:

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Antiviral Potential

A recent patent application has disclosed a derivative of this compound-2-carboxamide as a potential inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the replication of the virus, making it a key target for antiviral drug development.

Target: SARS-CoV-2 3C-like Protease

The 3CLpro is a cysteine protease that cleaves the viral polyproteins into functional proteins required for viral replication. Inhibition of this enzyme would block the viral life cycle. The patented compound, N-[(2S)-1-({(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-6-fluoro-5-methyl-1H-indole-2-carboxamide, is proposed to act as an inhibitor of this critical viral enzyme.

Experimental Protocols:

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based): A common method to screen for inhibitors of 3CLpro is a Förster Resonance Energy Transfer (FRET)-based assay.

-

Reagents: Recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate containing a cleavage site for the protease flanked by a FRET pair (e.g., a fluorophore and a quencher), and the test compound.

-

Procedure: The enzyme and the test compound are pre-incubated. The reaction is initiated by adding the FRET substrate.

-

Detection: If the protease is active, it will cleave the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is monitored over time.

-

Data Analysis: The rate of the reaction is determined, and the IC50 value is calculated from the dose-response curve of the inhibitor.

Logical Relationship Diagram:

Caption: Proposed mechanism of antiviral action.

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the biological activities of related fluorinated indoles and a specific patented derivative, the most promising therapeutic targets for compounds derived from this core structure lie in the areas of oncology (kinase inhibition), infectious diseases (antibacterial and antiviral agents). Further synthesis and biological evaluation of a diverse library of this compound derivatives are warranted to fully explore its therapeutic potential and identify lead compounds for further development. The detailed experimental protocols and visualized pathways provided in this guide offer a framework for researchers to initiate and advance such drug discovery programs.

An In-depth Technical Guide on the Mechanism of Action of 6-fluoro-5-methyl-1H-indole Derivatives as γ-Secretase Modulators

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While 6-fluoro-5-methyl-1H-indole serves as a crucial chemical intermediate, its primary biological significance lies in its role as a foundational scaffold for the synthesis of potent γ-secretase modulators (GSMs). This guide delves into the mechanism of action of these derivative compounds, which are at the forefront of therapeutic strategies for Alzheimer's disease.

Introduction to γ-Secretase and Its Role in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form extracellular plaques.[1][2] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2][3]

γ-Secretase is an intramembrane protease complex responsible for the final cleavage of APP, leading to the production of Aβ peptides of varying lengths.[3] Of these, the Aβ42 isoform is considered particularly pathogenic due to its high propensity to aggregate and form toxic oligomers and plaques.[4] Therefore, modulating the activity of γ-secretase to reduce the production of Aβ42 is a key therapeutic strategy in AD research.[5]

However, γ-secretase also cleaves other transmembrane proteins, including the Notch receptor, which is crucial for normal cellular signaling.[3] Direct inhibition of γ-secretase can therefore lead to significant side effects, as observed in clinical trials of γ-secretase inhibitors (GSIs).[3][5] This has led to the development of γ-secretase modulators (GSMs), a class of compounds that allosterically modulate the enzyme to shift its cleavage preference without inhibiting its overall activity.[3][6][7]

Mechanism of Action of Indole-Derived γ-Secretase Modulators

GSMs derived from scaffolds such as this compound represent a promising therapeutic approach. Instead of blocking the active site, GSMs bind to an allosteric site on the γ-secretase complex, inducing a conformational change.[4][8] This change alters the processivity of the enzyme's cleavage of the APP transmembrane domain.[9]

The primary mechanism of action of these GSMs is to selectively reduce the production of the highly amyloidogenic Aβ42 peptide.[3] Concurrently, they increase the formation of shorter, less aggregation-prone Aβ species, such as Aβ38 and Aβ37.[2][6] Crucially, this modulation occurs without significantly affecting the total amount of Aβ produced or the cleavage of other γ-secretase substrates like Notch, thereby avoiding the toxicities associated with GSIs.[2][3]

Recent studies have shown that some GSMs specifically target presenilin, the catalytic subunit of the γ-secretase complex.[3] The interaction of GSMs with presenilin is thought to be the basis for the observed shift in Aβ peptide profiles.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved and a typical experimental workflow for evaluating GSMs.

Quantitative Data on Representative GSMs

The following table summarizes the in vitro potency of representative GSMs, highlighting their selectivity for modulating Aβ42 over Aβ40.

| Compound | Aβ42 Secretion IC50 (nM) | Aβ40 Secretion IC50 (nM) | Aβ38 Secretion EC50 (nM) | Reference |

| Compound 1 | - | - | 84 | [6] |

| Compound 2 | 4.1 | 80 | 18 | [6] |

| Compound 3 | 5.3 | 87 | 29 | [6] |

| BPN-15606 | 7 | 17 | - | [8] |

| BMS-708163 (GSI) | 0.27 | 0.30 | - | [8] |

| CHF5074 | 3,600 | 18,400 | - | [8] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. A lower IC50/EC50 value indicates higher potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GSM activity. Below are protocols for key experiments.

This assay quantifies the levels of secreted Aβ40 and Aβ42 from cultured cells treated with a test compound.[10]

-

Cell Culture: Seed HEK293 cells stably expressing human APP in 96-well plates.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., an indole-derived GSM) and add to the cells.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.[10]

-

Sample Collection: Carefully collect the conditioned medium from each well.[10]

-

ELISA: Use commercially available ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the conditioned medium. Read the absorbance at 450 nm using a microplate reader.[10]

-

Data Analysis: Generate a standard curve from the absorbance values of Aβ standards. Calculate the concentration of Aβ40 and Aβ42 in each sample and determine the IC₅₀ value for the reduction of each Aβ species.[10]

This assay measures the direct inhibition of γ-secretase activity on a synthetic substrate.[10]

-

Reagents: Use a γ-secretase enzyme preparation, an HTRF assay kit containing a substrate and detection reagents, and a test compound.[10]

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the diluted compound, the γ-secretase enzyme preparation, and the HTRF substrate.[10]

-

Incubate the plate at 37°C for 1-3 hours.[10]

-

Add the HTRF detection reagents (donor and acceptor fluorophores).[10]

-

Incubate at room temperature for 1 hour, protected from light.[10]

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader. The signal is proportional to γ-secretase activity.

This assay measures the inhibition of γ-secretase-mediated cleavage of APP-C99 or Notch using a reporter gene system.[11]

-

Cell Lines: Use HEK293 cells stably co-transfected with a Gal4-driven luciferase reporter gene and either a Gal4/VP16-tagged APP-C99 (CG cells) or Notch-ΔE (NG cells).[11]

-

Procedure:

-

Seed CG or NG cells in 96-well plates.

-

Treat the cells with the test compound for 24 hours.[11]

-

Add a luciferase assay reagent to each well.

-

-

Data Analysis: Quantify the luminescence, which is proportional to the γ-secretase-mediated cleavage of the respective substrate.[11]

Conclusion

Derivatives of this compound are a significant class of γ-secretase modulators with therapeutic potential for Alzheimer's disease. Their mechanism of action, which involves the allosteric modulation of γ-secretase to selectively reduce Aβ42 production, offers a promising safety profile compared to direct inhibitors. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of these compounds.

References

- 1. innoprot.com [innoprot.com]

- 2. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ‐Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein intramembrane processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 6. rupress.org [rupress.org]

- 7. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Fluorinated Indoles: A Technical Guide for Researchers

A comprehensive overview of the discovery, synthesis, and biological significance of fluorinated indole compounds, tailored for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile of a drug candidate. When integrated into the privileged indole nucleus, a ubiquitous motif in biologically active natural products and pharmaceuticals, fluorine imparts a remarkable set of properties that have been exploited in the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of fluorinated indole compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities, and a visualization of their engagement with key signaling pathways.

A Historical Perspective: The Dawn of a New Class of Compounds

The journey to the first fluorinated indoles is intertwined with the broader history of organofluorine chemistry and the development of indole synthesis methodologies. While the first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, and the classic Fischer indole synthesis was developed in 1883, the convergence of these two fields to create fluorinated indoles occurred later.[1][2]

The mid-20th century saw a surge in the exploration of fluorinated organic molecules, driven by their potential applications in various fields, including medicine. The development of new fluorinating reagents and synthetic methods paved the way for the preparation of a wide range of fluorinated aromatic compounds. The first syntheses of simple monofluoroindoles likely emerged from the application of established indole syntheses, such as the Fischer and Leimgruber-Batcho methods, to fluorinated anilines and other suitable precursors.[3][4]

While a singular "discovery" of the first fluorinated indole is not well-documented, the systematic investigation of their properties and potential applications began to gain momentum in the latter half of the 20th century. Researchers recognized that the introduction of fluorine could be used to modulate the electronic properties of the indole ring and fine-tune the biological activity of indole-based compounds. This realization opened the door to the development of a vast and diverse library of fluorinated indole derivatives with applications in a wide range of therapeutic areas.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of fluorinated indoles can be broadly categorized into two main approaches: the construction of the indole ring from a fluorinated precursor or the direct fluorination of a pre-existing indole scaffold. The following are detailed protocols for some of the most widely used and historically significant methods.

The Fischer Indole Synthesis

A cornerstone of indole chemistry, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a robust method for preparing a wide variety of substituted indoles, including their fluorinated analogs.[2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a fluorinated phenylhydrazine and an aldehyde or ketone.

Experimental Protocol: Synthesis of 5-Fluoroindole via Fischer Indole Synthesis

This protocol is adapted from established procedures for the synthesis of 5-fluoroindole-2-carboxylate, followed by decarboxylation.[5]

Step 1: Formation of Ethyl 5-Fluoroindole-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenylhydrazine (1.0 equivalent) and ethyl pyruvate (1.1 equivalents) in absolute ethanol.

-

Acid Catalysis: To the stirred solution, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 5-fluoroindole-2-carboxylate can be purified by column chromatography on silica gel.

Step 2: Decarboxylation to 5-Fluoroindole

-

Hydrolysis: Dissolve the purified ethyl 5-fluoroindole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reflux: Heat the mixture to reflux for several hours until the hydrolysis of the ester is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the 5-fluoroindole-2-carboxylic acid.

-

Decarboxylation: Collect the carboxylic acid by filtration and heat it in a high-boiling point solvent (e.g., quinoline) with a copper catalyst to effect decarboxylation.

-

Purification: The resulting 5-fluoroindole can be purified by distillation or column chromatography.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis, first disclosed in a patent in 1976, is a highly efficient and versatile method, particularly favored in the pharmaceutical industry for its high yields and applicability to a wide range of substituted indoles.[4][6] The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative and a subsequent reductive cyclization.

Experimental Protocol: Synthesis of 6-Fluoroindole via Leimgruber-Batcho Synthesis

This protocol is a general representation of the Leimgruber-Batcho synthesis for 6-fluoroindole.[3]

Step 1: Enamine Formation

-

Reaction Setup: In a reaction vessel, combine 4-fluoro-2-nitrotoluene (1.0 equivalent) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) and a catalytic amount of an amine base such as pyrrolidine or piperidine.

-

Heating: Heat the mixture, typically to around 100-120 °C, and stir for several hours. The reaction can be monitored by TLC for the consumption of the starting material.

-

Isolation: Upon completion, the excess DMF-DMA and other volatile components can be removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 2: Reductive Cyclization

-

Reduction: Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol, ethyl acetate, or toluene.

-

Catalyst: Add a reducing agent. Common choices include palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrogen gas or hydrazine hydrate) or iron powder in acetic acid.

-

Reaction Conditions: If using catalytic hydrogenation, the reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. If using iron in acetic acid, the mixture is heated to reflux.

-

Work-up: After the reaction is complete, filter the mixture to remove the catalyst or iron residues.

-

Extraction and Purification: The filtrate is then subjected to an aqueous work-up. The organic layer is separated, washed, dried, and concentrated. The crude 6-fluoroindole is then purified by column chromatography or crystallization.

Biological Activity and Therapeutic Applications

The introduction of fluorine into the indole ring has led to the discovery of numerous compounds with potent and selective biological activities. Fluorinated indoles have found applications as anticancer agents, antivirals, central nervous system (CNS) active agents, and more. The following tables summarize some of the reported quantitative biological data for various fluorinated indole derivatives.

Anticancer Activity

| Compound Class | Target Cell Line(s) | IC50 (µM) | Reference(s) |

| 5-Fluorinated Indole Phytoalexin Analogs | Jurkat, MCF-7, HCT116 | < 10 | [7] |

| Indole-Chalcone with 4-Fluorophenyl | MCF-7 | 12.37 | [8] |

| Indolyl Dihydropyrazole Derivatives | A-549 (Lung) | 2.32 - 3.02 | [9] |

| Indole Alkaloid (3,5-Diprenyl Indole) | MIA PaCa-2 (Pancreatic) | 9.5 | [10] |

| Indole-based Conjugates | MCF-7, HepG2 | 12.2 - 18.3 | [10] |

Serotonin Receptor and Transporter Activity

| Compound/Derivative | Target | Ki (nM) | Reference(s) |

| WAY-211612 (5-fluoro-1H-indol-3-yl derivative) | Serotonin Transporter (SERT) | 1.5 | [11] |

| WAY-211612 (5-fluoro-1H-indol-3-yl derivative) | 5-HT1A Receptor | 1.2 | [11] |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (R=F) | Serotonin Transporter (SERT) | 9.2 | [12] |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (R=F) | 5-HT1A Receptor | 128.0 | [12] |

| Indolepiperazinyl Benzoxazine Derivatives | Serotonin Transporter (SERT) | 5 - 10 | [13] |

Signaling Pathways and Mechanisms of Action

Fluorinated indoles exert their biological effects by interacting with a variety of molecular targets and modulating key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for two important classes of drugs derived from fluorinated indoles.

Serotonin Reuptake Inhibition

Many fluorinated indole derivatives function as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. They act by blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.

Tryptophan Dioxygenase Inhibition

Certain fluorinated indoles have been developed as inhibitors of tryptophan 2,3-dioxygenase (TDO), an enzyme that plays a crucial role in cancer immune evasion. By inhibiting TDO, these compounds can restore anti-tumor immunity.

Drug Discovery Workflow

The discovery and development of novel fluorinated indole-based therapeutics follow a structured workflow, from initial target identification to preclinical and clinical evaluation. The following diagram illustrates a typical drug discovery pipeline for kinase inhibitors, a common target for fluorinated indole derivatives.

Conclusion

Fluorinated indole compounds represent a remarkable class of molecules that have had a profound impact on medicinal chemistry and drug discovery. From their early syntheses rooted in the fundamental principles of organic chemistry to their current role as sophisticated modulators of biological pathways, their journey highlights the power of strategic molecular design. The ability of the fluorine atom to fine-tune the properties of the versatile indole scaffold has provided researchers with a powerful tool to develop novel therapeutics for a wide range of diseases. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the future of fluorinated indoles in medicine promises even more innovative and life-saving discoveries.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]

- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter [mdpi.com]

- 13. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Fluoro-5-Methyl-1H-Indole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 6-fluoro-5-methyl-1H-indole and its interactions with potential biological targets. Due to the limited publicly available research on this specific molecule, this document establishes a robust hypothetical framework for its computational analysis, drawing on methodologies and data from closely related fluoroindole derivatives. The strategic incorporation of a fluorine atom and a methyl group onto the indole scaffold suggests the potential for modulated biological activity, making in silico modeling a critical first step in elucidating its pharmacological profile.

This guide details a systematic workflow for in silico analysis, from target identification and molecular docking to molecular dynamics simulations. It is supplemented with detailed experimental protocols for the subsequent biophysical validation of computational predictions and includes illustrative data from published studies on similar fluoroindole compounds to provide context for expected outcomes.

Hypothetical In Silico Modeling Workflow

The in silico evaluation of a novel compound such as this compound follows a multi-step process designed to predict its binding affinity and mode of interaction with various protein targets. This workflow is crucial for prioritizing experimental studies and accelerating the drug discovery pipeline.

Solubility Profile of 6-fluoro-5-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-fluoro-5-methyl-1H-indole in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on providing a framework for solubility determination. This includes qualitative solubility information, detailed experimental protocols for solubility assessment, and data from structurally similar indole derivatives to guide solvent selection.

Introduction to this compound

This compound is a substituted indole derivative. The indole scaffold is a core component in a wide array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom and a methyl group to the indole ring can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, formulation, and use in biological assays.

Estimated Solubility of this compound

To provide a practical starting point for researchers, the following table summarizes the reported solubility of structurally related fluoro- and methyl-substituted indoles. This information can be used to infer potential suitable solvents for this compound.

| Compound | Solvent | Solubility |

| 7-fluoro-5-methyl-1H-indole | Dimethyl Sulfoxide (DMSO) | 32 mg/mL[1] |

| Ethanol | 18 mg/mL[1] | |

| 5-Fluoroindole | Chloroform | 50 mg/mL[2] |

| Methanol | 10 mg/mL[2] |

This data is for structurally similar compounds and should be used as a guideline. Experimental verification is necessary for this compound.

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the solubility of an organic compound like this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane, acetone, ethyl acetate, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 1-5 mg of this compound into a small test tube.

-

Add 0.1 mL of the selected solvent to the test tube.

-

Vigorously shake or vortex the mixture for 30-60 seconds.[3]

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."

-

If the solid has not dissolved, add another 0.9 mL of the solvent (for a total of 1 mL) and vortex again.

-

Observe the solution. Classify the solubility as:

-

Very Soluble: Dissolves quickly in a small amount of solvent.

-

Soluble: Dissolves completely upon shaking in 1 mL of solvent.

-

Slightly Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No apparent dissolution of the solid.

-

-

Repeat the process for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a flask. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected solvent to the flask.

-

Seal the flask and place it in a constant temperature bath on an orbital shaker. A typical temperature for solubility testing is 25 °C.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of subsequent samples does not change).

-

Once equilibrium is reached, allow the solution to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow and Logic

The following diagrams illustrate the logical progression of experiments for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, this guide provides researchers with the necessary tools to determine its solubility profile. By leveraging the solubility data of analogous compounds and employing the detailed experimental protocols, scientists can effectively identify suitable solvent systems for their specific research and development needs. The systematic approach outlined here will facilitate the successful handling and application of this compound in various scientific endeavors.

References

An In-depth Technical Guide to 6-Fluoro-5-methyl-1H-indole (CAS Number: 162100-95-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-5-methyl-1H-indole (CAS No. 162100-95-0), a fluorinated indole derivative with significant potential in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, known biological activities with a focus on its antiviral properties, and associated hazards. The information is presented to support researchers and professionals in the fields of drug discovery and development.

Chemical and Physical Properties

This compound is a substituted indole with a fluorine atom at the 6-position and a methyl group at the 5-position of the indole ring. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 162100-95-0 | - |

| Molecular Formula | C₉H₈FN | - |

| Molecular Weight | 149.17 g/mol | - |

| Appearance | White to yellow solid (predicted) | [1] |

| Melting Point | Not experimentally determined | - |

| Boiling Point | 272.0 ± 20.0 °C at 760 mmHg (calculated) | [2] |

| Density | 1.2 ± 0.1 g/cm³ (calculated) | [2] |

| Flash Point | 118.3 ± 21.8 °C (calculated) | [2] |

| pKa | 16.97 ± 0.30 (predicted) | [3] |

Synthesis Methodologies

The synthesis of this compound can be achieved through established methods for indole synthesis, most notably the Leimgruber-Batcho and Fischer indole syntheses. These methods are versatile and can be adapted for the specific substitution pattern of this compound.

Leimgruber-Batcho Indole Synthesis

This method is often preferred for industrial-scale synthesis due to its high yields and mild conditions.[4]

Experimental Protocol: Leimgruber-Batcho Synthesis of this compound (Adapted from a similar synthesis) [5][6]

Step 1: Enamine Formation

-

In a reaction vessel, dissolve 4-fluoro-5-methyl-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.1 eq).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common choices include Raney nickel with hydrazine hydrate, palladium on carbon (Pd/C) under a hydrogen atmosphere, or iron powder in acetic acid.[4]

-

If using a catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.

-

If using chemical reduction (e.g., Fe/AcOH), heat the mixture to reflux and monitor by TLC or HPLC.

-

After the reaction is complete, cool the mixture and filter through a pad of Celite to remove the catalyst or iron residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Caption: Leimgruber-Batcho synthesis workflow.

Fischer Indole Synthesis

A classic method involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7][8]

Experimental Protocol: Fischer Indole Synthesis of this compound (General Procedure) [7][9]

Step 1: Hydrazone Formation

-

Dissolve (4-fluoro-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol.

-

Add an appropriate carbonyl compound, such as pyruvic acid (to yield an indole-2-carboxylic acid intermediate) or acetone (to yield a 2-methylindole).

-

Stir the mixture at room temperature or with gentle heating to form the corresponding phenylhydrazone. The product may precipitate and can be isolated by filtration.

Step 2: Indolization

-

Treat the phenylhydrazone with a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor by TLC or HPLC.

-

Upon completion, cool the mixture and pour it into ice water to precipitate the crude product.

-

Neutralize the aqueous solution with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Caption: Fischer indole synthesis workflow.

Biological Activity and Potential Applications

Substituted indoles are a prominent class of heterocyclic compounds in medicinal chemistry, with a wide range of biological activities.[10] Fluorinated indoles, in particular, have garnered significant interest as antiviral, anticancer, and antimicrobial agents.

Antiviral Activity

Recent research has highlighted the potential of indole derivatives as inhibitors of flaviviruses, such as Dengue virus (DENV) and Zika virus (ZIKV).[11][12] The non-structural protein 5 (NS5) is a key enzyme in the replication of these viruses and a promising target for antiviral therapy. The NS5 protein has two functional domains: a methyltransferase (MTase) domain and an RNA-dependent RNA polymerase (RdRp) domain.[13]

While specific antiviral data for this compound is not yet published, studies on structurally similar fluorinated indoles suggest it may act as an inhibitor of the DENV NS5 methyltransferase.[6][14] Inhibition of the MTase domain disrupts the capping of the viral RNA, which is essential for viral replication and evasion of the host immune system.

Caption: Proposed antiviral mechanism of action.

Hazards and Safety Information

Detailed toxicological data for this compound is not publicly available. However, based on data for structurally similar fluorinated indoles, it should be handled with appropriate safety precautions in a laboratory setting.[15]

Table 2: GHS Hazard Classification (Predicted for similar compounds)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16]

-

Ventilation: Use only outdoors or in a well-ventilated area.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[17]

-

Incompatible Materials: Strong oxidizing agents.[17]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound. While specific spectra for this compound are not widely published, data from analogous compounds can provide a reference for characterization.

Table 3: Predicted and Reference Spectroscopic Data

| Technique | Expected/Reference Data |

| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm, a methyl singlet around 2.3 ppm, and an N-H proton signal. The fluorine atom will cause splitting of adjacent proton signals. (Reference data for 6-Fluoro-3-methyl-1H-indole: ¹H NMR (500 MHz, CDCl₃) δ 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H)).[18] |

| ¹³C NMR | Aromatic carbons in the range of 95-165 ppm, and a methyl carbon signal around 10-20 ppm. The carbon attached to the fluorine will show a large C-F coupling constant. (Reference data for 6-Fluoro-3-methyl-1H-indole: ¹³C NMR (125 MHz, CDCl₃) δ 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72).[18] |

| ¹⁹F NMR | A singlet or multiplet in the typical range for aryl fluorides. (Reference data for 6-Fluoro-3-methyl-1H-indole: ¹⁹F NMR (470 MHz, CDCl₃) δ -121.75).[18] |

| Mass Spectrometry (EI) | Expected molecular ion (M⁺) peak at m/z = 149. |

Experimental Protocol: HPLC Analysis (General Method) [3][19]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of the compound in the mobile phase.

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample and run the gradient program.

-

Monitor the chromatogram for the peak corresponding to this compound.

-

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. Its fluorinated indole scaffold is of particular interest for the development of novel antiviral agents, especially against flaviviruses like Dengue and Zika. This guide provides a foundational understanding of its properties, synthesis, and potential applications, which can aid researchers in its effective utilization in drug discovery programs. Further experimental studies are warranted to fully elucidate its biological activity, mechanism of action, and toxicological profile.

References

- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular docking based design of Dengue NS5 methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]